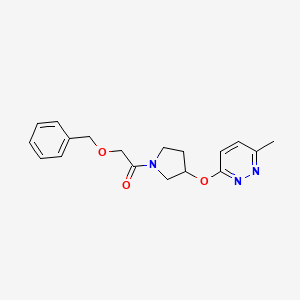
Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Microbial Degradation and Environmental Impact
Chlorimuron-ethyl, a compound with structural similarities, especially in terms of the sulfonyl and ethyl groups, has been investigated for its degradation by microbes such as Aspergillus niger in agricultural soil. This research highlights the environmental persistence and potential phytotoxicity of sulfonylurea herbicides and the microbial pathways involved in their breakdown, suggesting the importance of microbial transformation in mitigating the environmental impact of such compounds (Sharma et al., 2012).
Biodegradation and Pathway Elucidation
Further studies on chlorimuron-ethyl have delved into the optimization of biodegradation processes, identifying specific bacterial strains capable of degrading the herbicide and proposing biodegradation pathways. This research underscores the significance of microbial strategies in addressing the accumulation of persistent pollutants in the environment (Li et al., 2016).
Organic Synthesis and Medicinal Chemistry
Research in organic chemistry and medicinal chemistry has explored the synthesis of compounds with similar structural motifs for potential applications as antimicrobial agents. These studies demonstrate the versatility of these molecular structures in drug development and the synthesis of novel compounds with potential therapeutic benefits (Desai et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway involves several steps, including protection, substitution, and condensation reactions.", "Starting Materials": [ "Ethyl benzoate", "2-aminobenzoic acid", "2-mercaptoacetic acid", "3-chloro-4-methoxybenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "Triethylamine", "Dimethylformamide", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of 2-aminobenzoic acid with ethyl benzoate using sodium hydroxide and methanol to form ethyl 2-(2-carbomethoxybenzamido)benzoate", "Step 2: Substitution of the protected 2-aminobenzoic acid with 2-mercaptoacetic acid using triethylamine and dimethylformamide to form ethyl 2-(2-((2-carbomethoxybenzamido)methyl)thio)acetamido)benzoate", "Step 3: Condensation of the substituted compound with 3-chloro-4-methoxybenzenesulfonyl chloride using triethylamine and dimethylformamide to form ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate", "Step 4: Deprotection of the compound using hydrochloric acid and methanol to form the final product, Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate" ] } | |
CAS RN |
931942-79-9 |
Product Name |
Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate |
Molecular Formula |
C22H20ClN3O7S2 |
Molecular Weight |
537.99 |
IUPAC Name |
ethyl 2-[[2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O7S2/c1-3-33-21(29)14-6-4-5-7-16(14)25-19(27)12-34-22-24-11-18(20(28)26-22)35(30,31)13-8-9-17(32-2)15(23)10-13/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |
InChI Key |
BZVATFYENCKLOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



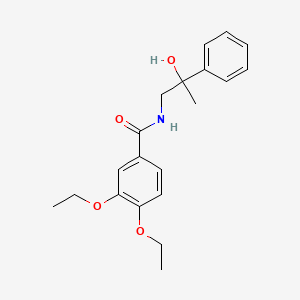
![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)
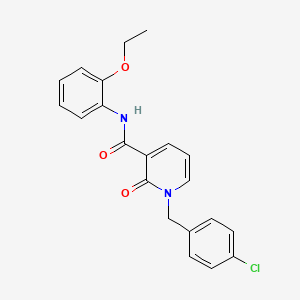
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)
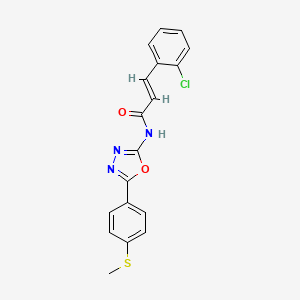
![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)

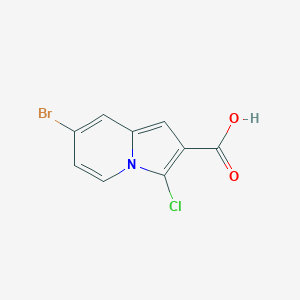
![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)
